
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Wirkmechanismus
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase dopamine levels in the brain, potentially leading to improved mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide in lab experiments include its specificity for FAAH inhibition and its potential therapeutic effects in various diseases. However, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has limitations such as its short half-life and potential off-target effects.
Zukünftige Richtungen
For research on 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide include studying its potential therapeutic effects in various diseases such as chronic pain, anxiety, and depression. Additionally, further research is needed to understand the potential off-target effects of 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide and to develop more potent and selective FAAH inhibitors.
Synthesemethoden
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide can be synthesized using a multistep process involving various chemical reactions. The synthesis involves the reaction of 3,4-dimethoxybenzylamine with 2-methylcyclopentanone to form the intermediate 1-(3,4-dimethoxyphenyl)-2-methylcyclopentanone. This intermediate is then reacted with 4-bromobenzyl bromide to form the final product, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic effects in various diseases such as pain, anxiety, and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-8-4-5-9-17(15)22-20(23)21(12-6-7-13-21)16-10-11-18(24-2)19(14-16)25-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYABJJKQMBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
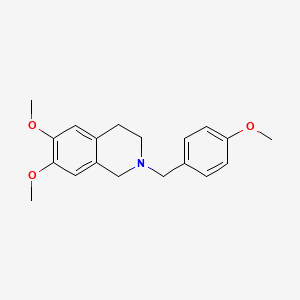
![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
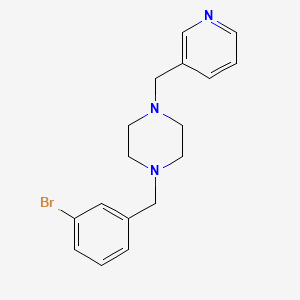

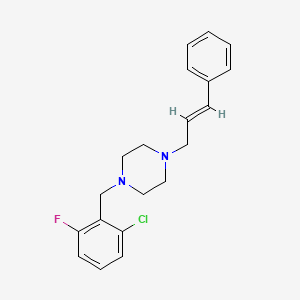
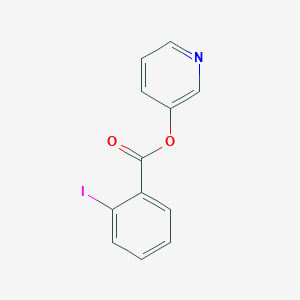
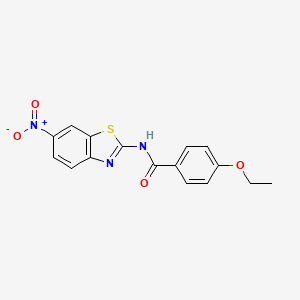
![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)